![molecular formula C27H18Cl4N2O10S2 B3824913 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate)](/img/structure/B3824913.png)
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate)
Overview
Description
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly used as a reagent in organic synthesis, and its unique properties have led to its application in various fields of research. In
Mechanism of Action
The mechanism of action of 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) is not well understood. However, it is believed to act as a nucleophile in organic reactions, participating in nucleophilic substitution and addition reactions. Its unique structure also allows it to form strong hydrogen bonds with other molecules, making it a valuable reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate). However, it is known to be a highly reactive compound and should be handled with care. It is not recommended for use in drug development due to its potential toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) is its high reactivity, which makes it a valuable reagent in organic synthesis. It is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, its potential toxicity and limited information on its biochemical and physiological effects make it unsuitable for use in drug development.
Future Directions
There are several future directions for research involving 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate). One area of interest is the development of new synthetic methods using this compound as a reagent. Additionally, its unique properties make it a promising candidate for the development of new materials such as polymers and liquid crystals. Further research is also needed to fully understand its mechanism of action and potential applications in various fields of research.
Conclusion:
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) is a valuable compound in scientific research, particularly in the field of organic synthesis. Its unique properties have led to its application in various fields of research, including the development of new materials and biologically active compounds. However, its potential toxicity and limited information on its biochemical and physiological effects make it unsuitable for use in drug development. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Scientific Research Applications
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of various heterocyclic compounds. Additionally, it has been used in the synthesis of biologically active compounds such as antitumor agents and antibiotics. Its unique properties have also led to its application in the development of new materials such as polymers and liquid crystals.
properties
IUPAC Name |
[2,6-dichloro-4-[2-[3,5-dichloro-4-(4-nitrophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 4-nitrobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18Cl4N2O10S2/c1-27(2,15-11-21(28)25(22(29)12-15)42-44(38,39)19-7-3-17(4-8-19)32(34)35)16-13-23(30)26(24(31)14-16)43-45(40,41)20-9-5-18(6-10-20)33(36)37/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGLSBXGXRPYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)C3=CC(=C(C(=C3)Cl)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18Cl4N2O10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(4-nitrobenzenesulfonate) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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